5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 is a small molecule that belongs to the class of imidazolidinedione compounds and has been shown to have potent pharmacological effects. In
Wirkmechanismus
The mechanism of action of FGIN-1-27 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and serotonergic systems. FGIN-1-27 has been shown to bind to the benzodiazepine site of the GABA-A receptor, which results in the potentiation of GABAergic neurotransmission. FGIN-1-27 has also been shown to inhibit the reuptake of serotonin and norepinephrine, which results in an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, neuroprotective, and anticancer effects. In animal studies, FGIN-1-27 has been shown to reduce anxiety-like behavior and improve depressive-like behavior. FGIN-1-27 has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cancer studies, FGIN-1-27 has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FGIN-1-27 in lab experiments include its potent pharmacological effects, its well-defined chemical structure, and its availability for purchase from commercial sources. The limitations of using FGIN-1-27 in lab experiments include its relatively high cost, its limited solubility in water, and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for the research and development of FGIN-1-27. One potential direction is the investigation of FGIN-1-27 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of FGIN-1-27 as a potential treatment for anxiety and depression. Additionally, FGIN-1-27 could be further investigated as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new analogs of FGIN-1-27 with improved pharmacological properties could also be a potential future direction.
Synthesemethoden
The synthesis of FGIN-1-27 involves the reaction of 2,4-thiazolidinedione with 2-fluorobenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-aminophenoxy)benzaldehyde. The final product is obtained after purification using column chromatography. The synthesis of FGIN-1-27 is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FGIN-1-27 has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, FGIN-1-27 has been shown to have anxiolytic and antidepressant effects and has been investigated as a potential treatment for anxiety and depression. In oncology, FGIN-1-27 has been shown to have anticancer effects and has been investigated as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-3-1-6-12(13)10-23-15-8-4-2-5-11(15)9-14-16(21)20-17(22)19-14/h1-9H,10H2,(H2,19,20,21,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEGEBULCBWMQB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.